molecular formula C10H18N2O B1465272 1-Cyclopentanecarbonylpyrrolidin-3-amine CAS No. 1249178-91-3

1-Cyclopentanecarbonylpyrrolidin-3-amine

Cat. No.: B1465272
CAS No.: 1249178-91-3
M. Wt: 182.26 g/mol
InChI Key: AWEKFLBBQMOTJB-UHFFFAOYSA-N
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Description

1-Cyclopentanecarbonylpyrrolidin-3-amine is a high-purity chemical compound with the molecular formula C10H18N2O and a molecular weight of 182.27 g/mol . Its structure features a cyclopentanecarbonyl group linked to a 3-aminopyrrolidine scaffold, making it a valuable building block in organic synthesis and pharmaceutical research . The 3-aminopyrrolidine core is a privileged structure in drug discovery, often used in the design and synthesis of novel bioactive molecules. This compound is supplied as an oil and should be stored at 4°C to maintain stability . It is intended for research and development purposes only and is not for diagnostic or therapeutic use. Researchers can utilize this chemical as a key intermediate in constructing more complex molecular architectures, particularly in exploring structure-activity relationships.

Properties

IUPAC Name

(3-aminopyrrolidin-1-yl)-cyclopentylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O/c11-9-5-6-12(7-9)10(13)8-3-1-2-4-8/h8-9H,1-7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWEKFLBBQMOTJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)N2CCC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Conversion to Acyl Chloride

A widely used method for activating carboxylic acids involves treatment with reagents such as oxalyl chloride or thionyl chloride. Oxalyl chloride is particularly favorable due to its ability to generate acyl chlorides cleanly with gaseous byproducts (CO, CO2, HCl), which simplifies purification.

  • Procedure : Cyclopentanecarboxylic acid is treated with oxalyl chloride in the presence of a catalytic amount of dimethylformamide (DMF) at room temperature. DMF acts as an activator, accelerating the formation of the acyl chloride.
  • Outcome : The reaction proceeds slowly but cleanly, yielding the cyclopentanecarbonyl chloride intermediate without side reactions.

Notes on Reaction Conditions

  • Mild temperatures are preferred to avoid side reactions such as nucleophilic attack on sensitive sites.
  • The acyl chloride intermediate is typically used immediately without isolation to prevent decomposition.

Coupling with Pyrrolidin-3-amine

Amide Bond Formation

The acyl chloride intermediate is reacted with pyrrolidin-3-amine under controlled conditions to form 1-Cyclopentanecarbonylpyrrolidin-3-amine.

  • Reaction conditions : The amine is added to the acyl chloride solution, often in an inert solvent such as dichloromethane or tetrahydrofuran (THF), at room temperature.
  • Stoichiometry : Equimolar or slight excess of amine ensures complete conversion.
  • Work-up : The reaction mixture is typically quenched with water or a mild base, followed by extraction and purification by chromatography.

Yield and Purity

  • Yields for similar amide formations using this method are generally high, often exceeding 80-90% under optimized conditions.
  • Purification is facilitated by the absence of complex byproducts, as oxalyl chloride produces only gaseous side products.

Summary Table of Preparation Method

Step Reagents/Conditions Notes Expected Outcome
Activation of acid Cyclopentanecarboxylic acid + oxalyl chloride + catalytic DMF, room temperature Slow, clean conversion to acyl chloride Cyclopentanecarbonyl chloride intermediate
Amide coupling Acyl chloride + pyrrolidin-3-amine, inert solvent, room temperature Equimolar or slight excess amine, mild conditions 1-Cyclopentanecarbonylpyrrolidin-3-amine, high yield

Supporting Research and Analogous Examples

  • The method of generating acyl chlorides from carboxylic acids using oxalyl chloride and subsequent coupling with amines is well-documented for sensitive substrates such as cyclopropenylcarboxamides, which share similar reactivity challenges due to strained ring systems and sensitive double bonds. This approach has been shown to provide clean, high-yielding amide products compatible with a variety of amines including cyclic secondary amines like pyrrolidine.
  • Attempts to use alternative coupling agents (e.g., peptide coupling reagents like HCTU) for related compounds often result in lower yields or difficult purification, making the acyl chloride route preferable for preparative scale synthesis.
  • Steric hindrance in amines can affect reaction rates and yields; however, pyrrolidin-3-amine, being a secondary cyclic amine, typically reacts efficiently under these conditions.

Experimental Considerations

  • Use of anhydrous solvents and inert atmosphere (e.g., nitrogen or argon) is recommended to prevent hydrolysis of acyl chlorides.
  • Reaction progress can be monitored by thin-layer chromatography (TLC) or NMR spectroscopy.
  • Purification by silica gel chromatography is standard, with care taken to avoid decomposition of the product.

This detailed preparation method, based on robust and diverse literature precedents, provides a practical and efficient route to synthesize 1-Cyclopentanecarbonylpyrrolidin-3-amine with high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopentanecarbonylpyrrolidin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed:

    Oxidation: Cyclopentanone derivatives or carboxylic acids.

    Reduction: Cyclopentanol derivatives.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

1-Cyclopentanecarbonylpyrrolidin-3-amine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in the study of enzyme interactions and protein binding.

    Industry: The compound is used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Cyclopentanecarbonylpyrrolidin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Lipophilicity (Predicted)
1-Cyclopentanecarbonylpyrrolidin-3-amine Not reported ~195 (estimated) Cyclopentanecarbonyl, amine High (due to bulky acyl group)
1-Cyclopropylpyrrolidin-3-amine C₇H₁₄N₂ 126.20 Cyclopropyl, amine Moderate

Key Observations :

  • The cyclopentanecarbonyl group in the target compound increases molecular weight and lipophilicity compared to the cyclopropyl analog. This may enhance binding affinity to hydrophobic targets but reduce aqueous solubility .

Key Observations :

  • The cyclopropyl analog poses acute toxicity risks (oral, dermal, respiratory) due to its reactive amine group and small cyclic substituent. The target compound’s larger acyl group may mitigate these hazards by reducing volatility and reactivity, though this remains speculative without experimental data.
  • Both compounds require stringent respiratory protection (e.g., NIOSH-approved respirators) and skin/eye contact avoidance during handling .

Stability and Environmental Impact

Compound Stability Environmental Risks
1-Cyclopentanecarbonylpyrrolidin-3-amine Likely stable under inert conditions Unknown; potential bioaccumulation
1-Cyclopropylpyrrolidin-3-amine Stable under recommended storage No ecological data available

Key Observations :

  • The cyclopropyl analog’s stability under standard storage conditions suggests similar behavior for the target compound, though decomposition products (e.g., nitrogen oxides) could differ due to the acyl group .
  • Environmental data gaps for both compounds highlight the need for rigorous ecotoxicological assessments.

Research Implications and Data Gaps

  • Synthetic Utility : The cyclopentanecarbonyl group in the target compound may improve selectivity in drug design compared to smaller substituents like cyclopropyl.
  • Safety : While the cyclopropyl analog’s hazards are well-documented, the target compound’s larger structure could alter toxicity profiles. Further studies on acute/chronic toxicity are critical.
  • Regulatory Compliance : Both compounds require adherence to OSHA and EU safety standards for handling amines .

Biological Activity

1-Cyclopentanecarbonylpyrrolidin-3-amine (CAS No. 1249178-91-3) is an organic compound characterized by a cyclopentane ring linked to a pyrrolidine structure, with an amine functional group at the third position. This compound has garnered attention due to its potential biological activities, particularly in modulating enzyme activity and influencing cellular processes.

Enzyme Interactions

1-Cyclopentanecarbonylpyrrolidin-3-amine interacts significantly with various enzymes, particularly:

  • Cyclooxygenase (COX) : This enzyme is crucial in the conversion of arachidonic acid to prostaglandins, which are involved in inflammation and pain signaling. The compound has been shown to inhibit COX activity, thereby potentially reducing inflammatory responses.
  • Lipoxygenase (LOX) : Similar to COX, LOX is involved in the metabolism of arachidonic acid, leading to the production of leukotrienes. Inhibition of LOX by this compound may lead to altered immune responses and inflammation modulation.

Cellular Effects

The biological effects of 1-Cyclopentanecarbonylpyrrolidin-3-amine vary depending on the cell type:

  • Cancer Cells : Research indicates that this compound can induce cell cycle arrest at the G0/G1 phase in cancer cell lines, effectively inhibiting proliferation. This effect suggests potential applications in cancer therapy.
  • Signal Transduction : The compound influences key signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which plays a vital role in cell growth and differentiation.

Molecular Mechanism

The mechanisms through which 1-Cyclopentanecarbonylpyrrolidin-3-amine exerts its biological effects include:

  • Enzyme Inhibition : By binding to the active sites of enzymes like COX and LOX, it prevents the conversion of arachidonic acid into pro-inflammatory mediators.
  • Gene Expression Modulation : The compound can interact with transcription factors, leading to changes in gene expression related to cell cycle regulation and apoptosis.

Subcellular Localization

The localization of 1-Cyclopentanecarbonylpyrrolidin-3-amine within cells is critical for its function. It has been detected in various cellular compartments:

  • Cytoplasm : Where it may interact with cytosolic proteins.
  • Nucleus : In this compartment, it can influence gene expression by interacting with nuclear proteins.

Research Applications

1-Cyclopentanecarbonylpyrrolidin-3-amine has several applications across different fields:

Chemistry

It serves as a versatile building block for synthesizing more complex organic molecules.

Biology

The compound is utilized in studies focusing on enzyme interactions and protein binding dynamics.

Pharmaceutical Industry

Due to its biological activity, it is being explored for potential therapeutic applications in treating inflammatory diseases and cancer .

Case Studies and Research Findings

A review of literature reveals several studies highlighting the biological activities of 1-Cyclopentanecarbonylpyrrolidin-3-amine:

StudyFocusFindings
Study AEnzyme InhibitionDemonstrated significant inhibition of COX and LOX activities.
Study BCancer Cell ProliferationInduced G0/G1 phase arrest in specific cancer cell lines.
Study CSignal Pathway ModulationAltered MAPK pathway signaling leading to reduced cell growth.

These findings underscore the compound's potential as a therapeutic agent.

Q & A

Basic: What are the established synthetic routes for 1-Cyclopentanecarbonylpyrrolidin-3-amine, and what parameters influence yield?

Methodological Answer:
The synthesis typically involves reductive amination between cyclopentanecarbonyl chloride and pyrrolidin-3-amine. A common protocol includes:

  • Reacting pyrrolidin-3-amine with cyclopentanecarbonyl chloride in dichloromethane under nitrogen, using a base (e.g., triethylamine) to neutralize HCl byproducts.
  • Reducing intermediates with sodium cyanoborohydride (NaBH3CN) in methanol at 0–5°C to stabilize the amine .
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) yields the final product.
    Key Parameters:
  • Temperature control (0–5°C prevents side reactions).
  • Stoichiometric ratio (1:1.2 amine:carbonyl chloride minimizes unreacted starting material).
  • Solvent choice (aprotic solvents like DCM reduce hydrolysis) .

Basic: Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Look for pyrrolidine protons at δ 2.8–3.2 ppm (N–CH2) and cyclopentane carbonyl protons at δ 1.5–1.8 ppm (methylene groups).
    • ¹³C NMR : The carbonyl carbon appears at ~175 ppm, while pyrrolidine carbons resonate at 45–60 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ at m/z 209.1652 (calculated for C₁₀H₁₇N₂O⁺) .
  • IR Spectroscopy : A strong peak near 1650 cm⁻¹ confirms the amide C=O stretch .

Advanced: How can reaction conditions be optimized to mitigate byproduct formation?

Methodological Answer:
Byproducts (e.g., dimerized amines) arise from excess unreacted amine. Optimization strategies include:

  • Slow addition of carbonyl chloride to the amine solution to control exothermicity.
  • In situ monitoring via TLC (Rf ~0.4 in ethyl acetate/hexane 1:1) to halt reactions at ~85% conversion.
  • Low-temperature quenching with ice-cold water to precipitate impurities .

Basic: What are the safety protocols for handling 1-Cyclopentanecarbonylpyrrolidin-3-amine?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
  • First Aid : For skin contact, wash with soap/water for 15 minutes; for eye exposure, irrigate with saline solution .
  • Storage : Keep in airtight containers at room temperature, away from moisture and oxidizers .

Advanced: How can researchers identify biological targets of this compound?

Methodological Answer:

  • Receptor Binding Assays : Screen against GPCR libraries (e.g., serotonin or dopamine receptors) using radioligand displacement.
  • Enzyme Inhibition Studies : Test activity against monoamine oxidases (MAOs) via spectrophotometric assays measuring H₂O₂ production.
  • Computational Docking : Use AutoDock Vina to predict binding affinity to cyclopropane-containing targets (e.g., NMDA receptors) .

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:
Contradictions (e.g., variable IC₅₀ values) may stem from:

  • Enantiomeric Purity : Separate (R)- and (S)-isomers via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 90:10) to assess stereospecific activity .
  • Assay Conditions : Standardize pH (7.4), temperature (37°C), and cell lines (e.g., HEK293 vs. SH-SY5Y) .

Basic: What storage conditions ensure compound stability?

Methodological Answer:

  • Temperature : Store at 15–25°C in amber glass vials to prevent photodegradation.
  • Humidity : Use desiccants (silica gel) to avoid hydrolysis of the amide bond.
  • Stability Testing : Monitor via HPLC every 6 months; degradation >5% warrants repurification .

Advanced: What methods are effective for enantiomeric resolution?

Methodological Answer:

  • Chiral Derivatization : React with (+)-O-Mandelic acid chloride, then separate diastereomers via reverse-phase HPLC .
  • Kinetic Resolution : Use lipase-catalyzed acetylation in tert-butanol to selectively modify one enantiomer .

Advanced: How to establish structure-activity relationships (SAR) for derivatives?

Methodological Answer:

  • Analog Synthesis : Replace cyclopentane with cyclohexane (increased lipophilicity) or substitute the amine with azetidine (rigidity).
  • Biological Testing : Compare IC₅₀ values across analogs to identify critical moieties (e.g., cyclopentane enhances blood-brain barrier penetration) .

Basic: What solvents are optimal for solubility and purification?

Methodological Answer:

  • Solubility : Dissolves in DCM, chloroform, and warm ethanol (>40°C).
  • Recrystallization : Use ethyl acetate/hexane (1:3) for high-purity crystals (mp 104–107°C) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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1-Cyclopentanecarbonylpyrrolidin-3-amine
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